

SR-4835: A Comparative Analysis of CDK12 and CDK13 Inhibition

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Compound of Interest

Compound Name: SR-4835

Cat. No.: B610978

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Introduction: **SR-4835** is a potent and selective small molecule inhibitor targeting the transcriptional cyclin-dependent kinases CDK12 and CDK13.^{[1][2]} These kinases, in complex with Cyclin K, play a crucial role in regulating gene expression by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for transcription elongation and the expression of genes involved in the DNA Damage Response (DDR).^{[3][4][5]} This guide provides a detailed comparison of **SR-4835**'s activity on CDK12 versus CDK13, presenting key experimental data, methodologies, and the compound's unique mechanism of action.

Quantitative Analysis of Inhibitory Potency

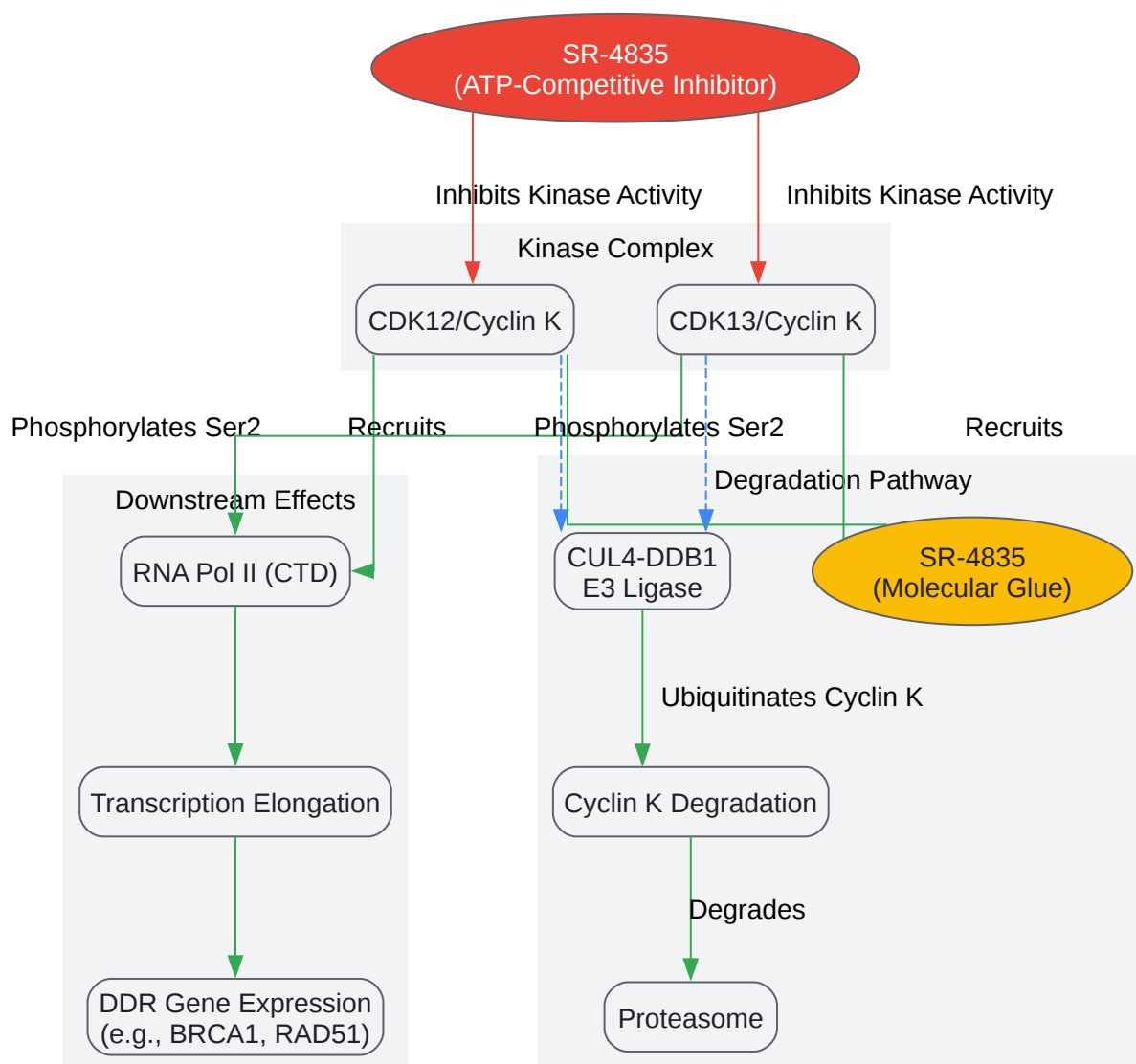
Biochemical assays demonstrate that **SR-4835** is a highly potent dual inhibitor of both CDK12 and CDK13, with a notable preference for CDK13. The compound's high selectivity for the CDK12/CDK13 pair over other kinases has been confirmed through extensive kinase panel screening.^{[6][7]}

Parameter	CDK12	CDK13	Reference
IC50	99 nM	4.9 nM	^[8]
Kd (Binding Affinity)	98 nM	4.9 nM	^{[8][9]}
Cellular EC50 (p-RNA Pol II)	105.5 nM (MDA-MB-231 cells)	105.5 nM (MDA-MB-231 cells)	^[9]

- IC50: The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.
- Kd: The dissociation constant, indicating the binding affinity of the inhibitor to the kinase. A lower Kd value signifies a higher binding affinity.
- Cellular EC50: The half-maximal effective concentration in a cell-based assay, measuring the functional outcome of target inhibition (in this case, phosphorylation of RNA Polymerase II).

Mechanism of Action: Dual Inhibition and Molecular Glue Activity

SR-4835 exhibits a multi-faceted mechanism of action. It acts as a reversible, ATP-competitive inhibitor, binding to the kinase active site.^{[1][10]} However, beyond simple kinase inhibition, **SR-4835** also functions as a "molecular glue."^{[10][11][12][13]} It induces a conformational change in the CDK12/Cyclin K and CDK13/Cyclin K complexes, promoting their interaction with the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.^{[11][12]} This leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K, the essential regulatory partner for both CDK12 and CDK13.^{[11][12][13]} This degradation of Cyclin K provides a secondary, more durable mechanism for shutting down CDK12/13 activity. Some studies also suggest that **SR-4835** binding can allosterically activate the dissociation of the CDK12/13-Cyclin K complex, further contributing to the loss of kinase activity.^[14]



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Caption: Mechanism of **SR-4835** action on CDK12/13 signaling pathways.

Experimental Protocols

The specificity and potency of **SR-4835** have been determined through a series of biochemical and cellular assays.

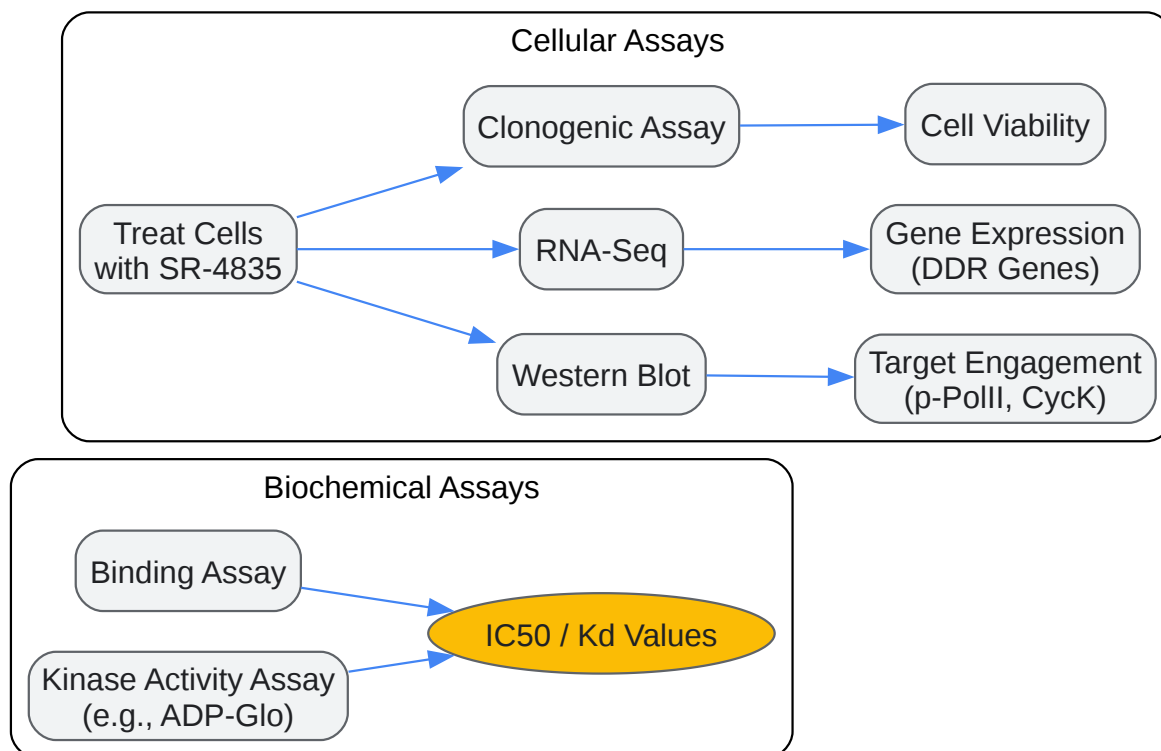
1. Biochemical Kinase Assays (IC₅₀/K_d Determination)

- Objective: To measure the direct inhibitory effect of **SR-4835** on purified kinase activity and its binding affinity.
- Methodology:
 - Recombinant human CDK12/Cyclin K and CDK13/Cyclin K enzyme complexes are used.
 - Assays are typically performed using a radioactive format (e.g., ³²P-ATP or ³³P-ATP) or luminescence-based methods like ADP-Glo.[\[1\]](#)[\[15\]](#)
 - A known substrate, such as a peptide derived from the C-terminal domain of RNA Polymerase II, is included in the reaction.
 - **SR-4835** is serially diluted and added to the reaction mixture containing the kinase, substrate, and ATP.
 - The amount of phosphorylated substrate is quantified to determine the level of kinase inhibition at each drug concentration.
 - IC₅₀ values are calculated by fitting the dose-response data to a suitable equation (e.g., Morrison quadratic equation for tight-binding inhibitors).[\[1\]](#)
 - Binding affinity (K_d) is often determined using competition binding assays or biophysical methods.

2. Cellular Assays (Target Engagement and Functional Outcomes)

- Objective: To confirm that **SR-4835** inhibits CDK12/13 in a cellular context and to measure its downstream functional consequences.
- Methodology:
 - Immunoblotting (Western Blot):

- Cancer cell lines (e.g., triple-negative breast cancer lines like MDA-MB-231) are treated with varying concentrations of **SR-4835**.[\[4\]](#)[\[9\]](#)
- After treatment, cell lysates are collected and proteins are separated by gel electrophoresis.
- Antibodies are used to detect the levels of specific proteins, including:
 - Phospho-RNA Polymerase II (Ser2) to measure direct target inhibition.[\[4\]](#)
 - Total Cyclin K levels to assess degradation.[\[11\]](#)
 - DDR proteins (e.g., BRCA1, RAD51, ATM) to quantify downstream effects on gene expression.[\[4\]](#)
 - Markers of DNA damage (γH2AX) and apoptosis (cleaved PARP).[\[9\]](#)[\[11\]](#)
- Clonogenic Survival Assays:
 - Cells are plated at low density and treated with **SR-4835** for an extended period (e.g., 7-10 days).[\[8\]](#)
 - The ability of single cells to proliferate and form colonies is assessed. This assay measures the long-term impact of the compound on cell viability and proliferation.[\[8\]](#)
- RNA-Sequencing (RNA-seq):
 - Cells are treated with **SR-4835**, and total RNA is extracted.
 - High-throughput sequencing is used to analyze changes in the global transcriptome.
 - This method confirms that **SR-4835** treatment leads to the downregulation of genes involved in DNA repair and recombination, consistent with CDK12/13 inhibition.[\[6\]](#)[\[7\]](#)



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References

- 1. The reversible inhibitor SR-4835 binds Cdk12/cyclin K in a noncanonical G-loop conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SR-4835 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 4. The CDK12 inhibitor SR-4835 functions as a molecular glue that promotes cyclin K degradation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The CDK12 inhibitor SR-4835 functions as a molecular glue that promotes cyclin K degradation in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 14. dcls.dicp.ac.cn [dcls.dicp.ac.cn]
- 15. aacrjournals.org [aacrjournals.org]
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